

Spectroscopic Profile of 2-Methoxy-6-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-6-methylaniline

Cat. No.: B1630886

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Methoxy-6-methylaniline**. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental NMR and IR spectral data are not readily available in public databases, this guide presents predicted data to aid in the characterization of this compound, alongside established mass spectrometry data. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The structural elucidation of **2-Methoxy-6-methylaniline** is supported by a combination of spectroscopic techniques. The data presented in the following tables include experimentally determined mass spectrometry fragmentation and predicted NMR and IR values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted ^1H and ^{13}C NMR spectral data for **2-Methoxy-6-methylaniline**.

^1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~6.95	t	1H	Aromatic CH (H4)
~6.60	d	1H	Aromatic CH (H3)
~6.55	d	1H	Aromatic CH (H5)
~3.80	s	3H	-OCH ₃
~3.70	br s	2H	-NH ₂
~2.20	s	3H	Ar-CH ₃

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~148.0	Aromatic C-OCH ₃ (C2)
~144.0	Aromatic C-NH ₂ (C1)
~128.5	Aromatic CH (C4)
~122.0	Aromatic C-CH ₃ (C6)
~118.0	Aromatic CH (C5)
~108.0	Aromatic CH (C3)
~55.5	-OCH ₃
~18.0	Ar-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic infrared absorption bands for **2-Methoxy-6-methylaniline**.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3450 - 3350	N-H stretch	Primary amine (-NH ₂)
3050 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Aliphatic C-H (-CH ₃ , -OCH ₃)
1620 - 1580	N-H bend	Primary amine (-NH ₂)
1500 - 1400	C=C stretch	Aromatic ring
1250 - 1200	C-O stretch	Aryl ether (-OCH ₃)
1100 - 1000	C-N stretch	Aryl amine

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook and is crucial for determining the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Mass Spectrometry Data[\[1\]](#)

m/z	Relative Intensity	Assignment
137	High	Molecular Ion [M] ⁺
122	High	[M - CH ₃] ⁺
107	Moderate	[M - CH ₂ O] ⁺
94	Moderate	[M - CH ₃ - CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for the analysis of aniline derivatives like **2-Methoxy-6-methylaniline**.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **2-Methoxy-6-methylaniline** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Obtain a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Neat Liquid/Solid: Place a small amount of the sample directly onto the ATR crystal. Ensure good contact for solid samples.
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.
- Data Acquisition:

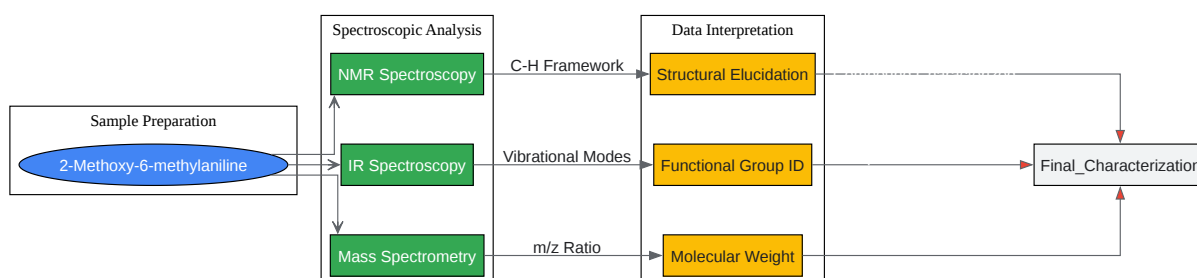
- Record a background spectrum of the empty sample holder or clean ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC-MS Conditions:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

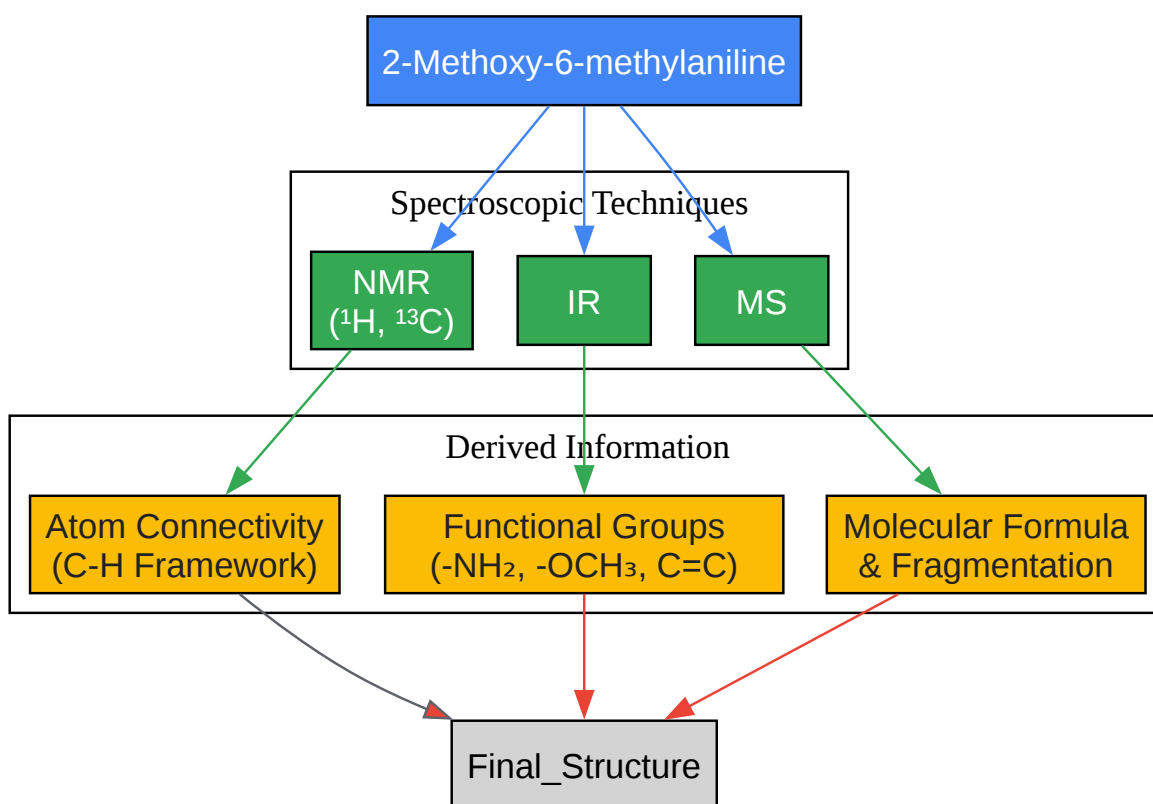
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the relationship between the different spectroscopic techniques and the information they provide.



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Caption: Workflow for the spectroscopic characterization of **2-Methoxy-6-methylaniline**.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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References

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